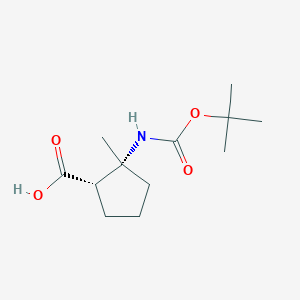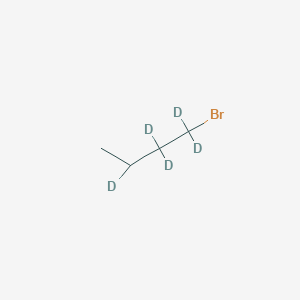
16alpha,17-Epoxypregna-4,9(11)-diene-3,20-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
16alpha,17-Epoxypregna-4,9(11)-diene-3,20-dione is a synthetic steroidal compound Steroids are a class of organic compounds with a characteristic molecular structure containing four rings of carbon atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 16alpha,17-Epoxypregna-4,9(11)-diene-3,20-dione typically involves multiple steps starting from simpler steroidal precursors. Common synthetic routes may include:
Oxidation: Introduction of oxygen atoms into the precursor molecule.
Epoxidation: Formation of the epoxide ring at the 16alpha,17 position.
Dehydrogenation: Removal of hydrogen atoms to form double bonds at the 4,9(11) positions.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions.
Analyse Des Réactions Chimiques
Types of Reactions
16alpha,17-Epoxypregna-4,9(11)-diene-3,20-dione can undergo various chemical reactions, including:
Oxidation: Further oxidation can modify the functional groups.
Reduction: Reduction reactions can convert double bonds to single bonds.
Substitution: Functional groups can be substituted with other groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce saturated steroids.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of other complex steroidal compounds.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for potential therapeutic uses, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the production of pharmaceuticals and other steroid-based products.
Mécanisme D'action
The mechanism of action of 16alpha,17-Epoxypregna-4,9(11)-diene-3,20-dione involves its interaction with specific molecular targets, such as steroid receptors. It may modulate the activity of these receptors, leading to changes in gene expression and cellular function. The exact pathways and targets can vary depending on the specific biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Prednisolone: A synthetic corticosteroid with anti-inflammatory properties.
Dexamethasone: Another corticosteroid used for its potent anti-inflammatory and immunosuppressant effects.
Betamethasone: Similar to dexamethasone, used in various inflammatory and autoimmune conditions.
Uniqueness
16alpha,17-Epoxypregna-4,9(11)-diene-3,20-dione is unique due to its specific structural features, such as the epoxide ring and the positions of the double bonds. These structural differences can result in distinct biological activities and therapeutic potentials compared to other similar compounds.
Propriétés
Numéro CAS |
94088-90-1 |
|---|---|
Formule moléculaire |
C21H26O3 |
Poids moléculaire |
326.4 g/mol |
Nom IUPAC |
(1S,2S,4R,6S,7S,11S)-6-acetyl-7,11-dimethyl-5-oxapentacyclo[8.8.0.02,7.04,6.011,16]octadeca-9,15-dien-14-one |
InChI |
InChI=1S/C21H26O3/c1-12(22)21-18(24-21)11-17-15-5-4-13-10-14(23)6-8-19(13,2)16(15)7-9-20(17,21)3/h7,10,15,17-18H,4-6,8-9,11H2,1-3H3/t15-,17+,18-,19+,20+,21-/m1/s1 |
Clé InChI |
IPXGZQHGJWTQTD-UERYMFTHSA-N |
SMILES |
CC(=O)C12C(O1)CC3C2(CC=C4C3CCC5=CC(=O)CCC54C)C |
SMILES isomérique |
CC(=O)[C@]12[C@H](O1)C[C@@H]3[C@@]2(CC=C4[C@H]3CCC5=CC(=O)CC[C@@]54C)C |
SMILES canonique |
CC(=O)C12C(O1)CC3C2(CC=C4C3CCC5=CC(=O)CCC54C)C |
Synonymes |
(16α)-16,17-Epoxypregna-4,9(11)-diene-3,20-dione |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-Methoxy-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1141708.png)
